urolithin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Muscle Health and Performance

Field: Sports Science and Nutrition.

Methods: The beneficial effects of UA on muscle health are achieved through dietary intake or supplementation.

Metabolic Diseases

Field: Nutrition and Health Sciences.

Application: UA has shown potential for various metabolic diseases based on its immunomodulatory properties.

Parkinson’s Disease

Field: Neurology.

Application: UA has shown potential neuroprotective effects in Parkinson’s disease (PD) models.

Methods: The beneficial role of UA in PD can be related to the reduction in neuroinflammation.

Cancer

Field: Oncology .

Application: Urolithin A has shown potential in cancer prevention and treatment.

Methods: Urolithin A suppresses the production of various inflammatory factors by tumor cells, thereby reducing chronic inflammation and having the potential to reduce tumor-induced immunosuppression.

Gut Health

Field: Gastroenterology .

Application: Urolithin A has shown potential in maintaining gut health, a cornerstone of overall wellness and robust immune function.

Aging

Field: Gerontology .

Application: Urolithin A has attracted interest from longevity enthusiasts for its potential to optimize mitochondrial efficiency.

Methods: Urolithin A supports mitophagy in a really interesting way.

Results: Studies have shown that daily intake of Urolithin A significantly improved muscle strength by 12% after four months.

Cardiovascular Health

Field: Cardiology .

Application: Urolithin A has shown potential in improving vascular endothelial function and cardiovascular health .

Methods: Urolithin A is known to promote mitochondrial biogenesis via the SIRT1-PGC-1α signaling pathway, which plays a crucial role in cardiovascular health

Neurodegenerative Diseases

Field: Neurology .

Application: Urolithin A has shown potential neuroprotective effects in neurodegenerative diseases such as Alzheimer’s disease and ischemic stroke .

Methods: The beneficial role of Urolithin A in neurodegenerative diseases can be related to the reduction in neuroinflammation and promotion of mitochondrial biogenesis .

Results: Studies have shown that Urolithin A may have a protective role in neurodegenerative diseases by promoting mitochondrial biogenesis via the SIRT1-PGC-1α signaling pathway .

Skin Health

Field: Dermatology .

Application: Urolithin A has shown potential in improving skin health, reducing wrinkles, and boosting collagen production .

Methods: Urolithin A is applied topically to the skin .

Results: Studies have shown that topical application of Urolithin A slows intrinsic skin aging and protects from UVB-mediated photodamage .

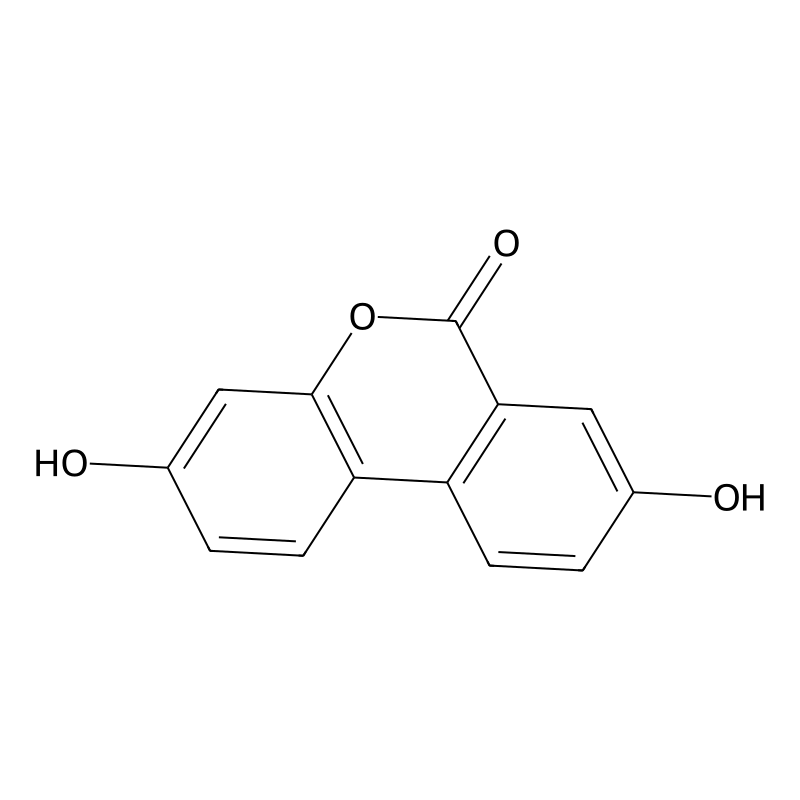

Urolithin A is a metabolite that arises from the microbial transformation of ellagitannins, which are polyphenolic compounds found in various fruits and nuts, particularly pomegranates, walnuts, and certain berries. This compound belongs to the class of organic compounds known as benzo-coumarins or dibenzo-α-pyrones, characterized by a polycyclic aromatic structure with a 1-benzopyran moiety and a ketone group at the C2 carbon atom . Urolithin A is not directly found in food sources; rather, its presence is contingent upon the individual's gut microbiota, which varies significantly among individuals .

Urolithin A exhibits a range of biological activities that contribute to its potential health benefits. Research indicates that it possesses antioxidant, anti-inflammatory, anti-tumor, and anti-aging properties . Notably, Urolithin A has been shown to enhance mitochondrial function by promoting mitophagy—the process by which damaged mitochondria are removed—thereby improving cellular energy metabolism . Additionally, studies suggest that it may aid muscle health by stimulating muscle protein synthesis and mitigating muscle atrophy .

Urolithin A is gaining attention for its potential applications in health supplements and functional foods due to its beneficial effects on mitochondrial health and muscle performance. Furthermore, it is being explored for its therapeutic potential in conditions such as neurodegenerative diseases, inflammatory bowel disease, and metabolic disorders . Its safety profile has been evaluated in clinical trials, indicating that it is well tolerated at doses ranging from 250 mg to 1 g per serving .

While specific drug interactions with Urolithin A have not been extensively studied, it is known that certain medications may influence its metabolism. For example, drugs that interact with cytochrome P450 enzymes could potentially alter the absorption and clearance of Urolithin A. Additionally, common antibiotics and antifungal agents may affect the gut microbiota composition, thereby impacting the production of Urolithin A from dietary sources .

Urolithin A is part of a broader class of compounds known as urolithins, which includes other metabolites such as Urolithin B. Below is a comparison highlighting their unique features:

| Compound | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Urolithin A | Derived from ellagitannins | Antioxidant, anti-inflammatory, promotes mitophagy | More potent in enhancing mitochondrial function |

| Urolithin B | Derived from ellagitannins | Antioxidant, anti-inflammatory | Less studied than Urolithin A |

| Ellagic Acid | Found in various fruits | Antioxidant | Precursor to urolithins; less bioavailable |

| Ellagitannins | Present in pomegranates/nuts | Antioxidant | Higher molecular weight; requires microbial action |

Urolithin A stands out due to its specific ability to enhance mitochondrial health and promote muscle function through unique metabolic pathways not fully shared by other related compounds .

Molecular Structure and Classification

Urolithin A is a dibenzo-α-pyrone that originates from microbial transformation of dietary ellagitannins. It consists of two fused benzene rings linked by a lactone (pyran-2-one) bridge, giving a rigid tricyclic scaffold. According to contemporary chemical taxonomies it belongs to the benzo-coumarins (dibenzo-α-pyrones) and, more broadly, to the phenyl-propanoid and polyketide superclass of natural products [1] [2].

Physical and Chemical Characteristics

Physicochemical Properties

| Parameter | Experimental or Predicted Value | Key Observations |

|---|---|---|

| Molecular formula | C₁₃H₈O₄ | Core dihydroxy dibenzo-α-pyrone skeleton [2] |

| Molecular weight | 228.20 g per mol [3] | Low molecular mass favours passive diffusion |

| Exact monoisotopic mass | 228.0423 Da [2] | – |

| Melting point | 340–345 °C (decomposition) [3] | High thermal stability reflects extended conjugation |

| Boiling point (predicted) | 527.9 ± 43 °C [3] | Consistent with low volatility |

| Density (predicted) | 1.516 ± 0.06 g cm⁻³ [3] | – |

| Acid dissociation constant (pKₐ, predicted) | 9.07 ± 0.20 [3] | Phenolic deprotonation governs solubility at physiological pH |

| Octanol–water partition coefficient (log P, estimated) | 2.31 [3] | Moderately lipophilic, enabling membrane permeability |

| Intrinsic aqueous solubility | < 0.1 mg mL⁻¹ at pH 7.2; readily soluble to ≈ 30 mg mL⁻¹ in dimethyl-sulfoxide [4] | Limited water solubility necessitates organic vehicles in analytical work |

Spectroscopic Profiles

Ultraviolet–visible spectroscopy

Urolithin A exhibits three characteristic absorption maxima in methanol at 221 nm, 233 nm (band II), and 282–308 nm, with a broader band I centred near 357 nm [4] [5]. Band I (300–380 nm) arises from π→π* transitions across the entire aromatic system, whereas band II (240–280 nm) reflects transitions localised on the lactone ring; the absence of a hydroxyl group at the C-9 position produces a bathochromic shift in band I relative to isourolithin A [5].Fourier transform infrared spectroscopy

Typical absorptions include a strong carbonyl stretch of the γ-lactone at ≈ 1670 cm⁻¹, aromatic C=C stretches around 1600 cm⁻¹, and a broad phenolic O–H band at 3200–3550 cm⁻¹ [6]. These signals confirm the conjugated ketone and two free hydroxyl groups at C-3 and C-8.Hydrogen nuclear magnetic resonance spectroscopy

In deuterated dimethyl-sulfoxide, the compound shows a down-field singlet for one phenolic hydroxyl proton at δ 10.22 ppm, an ortho-coupled aromatic doublet at δ 8.21 ppm (J ≈ 8.8 Hz), further aromatic resonances between δ 7.23 ppm and δ 6.73 ppm, and a lactonic proton singlet at δ 6.46–6.50 ppm [7]. The pattern verifies a 1,2,3-trisubstituted ring A and a 1,2,4-trisubstituted ring B.Electrospray ionisation mass spectrometry

In negative‐ion mode the deprotonated molecular ion [M – H]⁻ appears at m/z 227, with fragments at m/z 199 and m/z 171 resulting from sequential CO and CO₂ neutral losses [8].

Structure–Activity Relationship

Systematic comparisons among naturally occurring dibenzo-α-pyrones reveal that biological potency depends strongly on hydroxylation pattern and lactone integrity:

- Phenolic pair positioning (C-3/C-8) enhances electron donation, granting superior radical-scavenging and redox cycling compared with monohydroxylated urolithin B [9].

- The rigid γ-lactone is essential for mitophagy induction; ring-opened analogues lose affinity for adenosine-triphosphate–dependent mitochondrial quality-control enzymes [10].

- Replacement or removal of the hydroxyl at C-8 attenuates nuclear factor erythroid 2–related factor 2 pathway activation and diminishes protection in oxidative-stress models [11].

- Molecular docking and kinase-array studies link the planar π system to inhibition of serine–threonine kinase protein AKT and the downstream with-no-lysine kinase 1 node, triggering autophagic flux in cholangiocarcinoma cells [10].

Collectively, these observations position urolithin A as the optimal dibenzo-α-pyrone scaffold for redox modulation and selective kinase interference.

Related Urolithin Compounds and Derivatives

| Compound | Hydroxyl Substitution (ring A / ring B) | Net Biological Trend versus Urolithin A | Key Reference |

|---|---|---|---|

| Urolithin B | – / 3-OH | Weaker antioxidant capacity; reduced mitophagy induction [9] | [9] |

| Isourolithin A | 3-OH / 9-OH | Slightly enhanced polar surface area; lower cell-permeability but higher glucuronidation rate [8] | [8] |

| Urolithin C | 3-OH / 8-OH / 9-OH | Greater radical scavenging but diminished membrane diffusion [9] | [9] |

| Urolithin G (novel trihydroxy derivative) | 3-OH / 4-OH / 8-OH | Proton nuclear magnetic resonance analysis shows altered ring B electronics; biological role under investigation [12] | [12] |

| Synthetic ether-bridged analogues | Lactone replaced by cyclic ether | Improved acid stability while retaining tight-junction up-regulation [7] | [7] |

Ellagitannin Precursors in Dietary Sources

3.1.1 Pomegranate, Berries, and Nuts as Sources

Ellagitannins are hydrolysable polyphenols concentrated in a select group of fruits and nuts. Pomegranate peels are the richest botanical matrix yet quantified, releasing forty-fold more ellagic acid than the edible arils [1]. Blackberries, raspberries, strawberries, and cloudberries provide meaningful amounts, while tree nuts such as walnuts and pecans add further intake diversity [2] [3] [4].

3.1.2 Ellagic Acid Release and Transformation

During mastication and gastric acid hydrolysis, ellagitannins liberate ellagic acid by cleaving their hexahydroxydiphenoyl esters [4]. Ellagic acid reaches the colon largely unabsorbed (≈ 90 percent of the ingested dose), where gut microbiota initiate sequential reduction, decarboxylation, and dehydroxylation into the more lipophilic urolithins [2] [5].

Table 1 Representative Ellagitannin or Ellagic Acid Contents in Common Foods

| Food (fresh or dry weight basis) | Ellagic acid equivalents (milligrams per 100 grams) | Reference |

|---|---|---|

| Pomegranate peel (dry) | 1457 [1] | |

| Pomegranate arils (fresh) | 62 [3] | |

| Blackberry (fresh) | 150 [2] | |

| Raspberry (fresh) | 103 – 330 [4] | |

| Strawberry (fresh) | 42 [3] | |

| Walnut kernel (fresh) | 59 – 90 [2] |

Gut Microbiota-Mediated Transformation

3.2.1 Microbial Species Involved in Urolithin A Production

Only a restricted consortium of anaerobic bacteria possess the enzymes required to complete the full pathway from ellagic acid to urolithin A. Cultured isolates encompass members of the family Eggerthellaceae and the family Lachnospiraceae [6] [7].

3.2.2 Gordonibacter and Enterocloster Species

Gordonibacter urolithinfaciens and Gordonibacter pamelaeae cleave the lactone ring and perform early dehydroxylations, accumulating urolithin C and isourolithin A [8] [6]. A second functional guild within the genus Enterocloster—exemplified by Enterocloster asparagiformis, Enterocloster bolteae, and Enterocloster citroniae—executes the decisive 9-dehydroxylation step that yields urolithin A from urolithin C [7] [9].

3.2.3 The ucd Operon and Dehydroxylation Mechanisms

Multi-omic analyses uncovered an inducible uroC dehydroxylase operon (ucdCFO) in Enterocloster genomes. The operon encodes a molybdopterin-dependent enzyme complex whose expression is triggered by 9-hydroxy-urolithins and whose activity is strictly anaerobic and reduced-cofactor-dependent [10] [9]. RNA sequencing showed a > 250-fold induction of the operon within two hours of urolithin C exposure, accompanied by quantitative conversion to urolithin A in four hours [10].

Table 2 Verified Human Gut Bacteria and Their Urolithin Products

| Bacterial species (family) | Key metabolic step | Terminal urolithin product(s) | Reference |

|---|---|---|---|

| Gordonibacter urolithinfaciens (Eggerthellaceae) | Lactone-ring cleavage, 8/10-dehydroxylation | Urolithin C, isourolithin A | 27 |

| Gordonibacter pamelaeae (Eggerthellaceae) | As above | Urolithin C | 8 |

| Ellagibacter isourolithinifaciens (Eggerthellaceae) | Further 4/8/10-dehydroxylation | Isourolithin A | 27 |

| Enterocloster asparagiformis (Lachnospiraceae) | 9-dehydroxylation of urolithin C | Urolithin A | 1 |

| Enterocloster bolteae (Lachnospiraceae) | 9-dehydroxylation (ucd operon) | Urolithin A | 44 |

| Enterocloster citroniae (Lachnospiraceae) | 9-dehydroxylation | Urolithin A | 1 |

| Bifidobacterium pseudocatenulatum (Bifidobacteriaceae) | Multi-step conversion (strain-specific) | Urolithin A and urolithin B | 8 |

| Streptococcus thermophilus FUA329 (Streptococcaceae) | Complete conversion | Urolithin A | 8 |

Metabolic Pathways and Intermediates

3.3.1 Ellagic Acid to Urolithin D Conversion

Colon bacteria first open one lactone ring and decarboxylate ellagic acid, yielding the pentahydroxylated intermediate urolithin M-5. Subsequent 4- or 9-dehydroxylation gives the tetrahydroxy compound urolithin D [11] [5].

3.3.2 Sequential Dehydroxylation to Urolithins C, A, and B

Urolithin D loses one hydroxyl group to form trihydroxy urolithin C, which accumulates until Enterocloster species remove the 9-hydroxyl, producing dihydroxy urolithin A [9]. Further 8-dehydroxylation, catalysed by species possessing wider substrate specificity, results in monohydroxy urolithin B [12].

3.3.3 Position-Specific Hydroxylation Patterns

Spectroscopic analyses demonstrate that the presence of a hydroxyl group at carbon-9 causes a hypsochromic shift and distinctive ultraviolet absorbance ratios, enabling precise discrimination of positional isomers [13] [14]. Dehydroxylases exhibit strict regio-selectivity: the ucdCFO complex targets 9-hydroxy urolithins only, whereas enzymes in Gordonibacter strains preferentially remove 8- and 10-hydroxyl groups [8] [15].

Inter-Individual Variations in Urolithin A Production

Only an estimated forty percent of adults consistently generate urolithin A after consuming ellagitannin-rich foods, while ten percent fail to produce any terminal urolithins [16]. Longitudinal profiling in postpartum women showed that individuals able to synthesise urolithin A displayed greater gut-microbiota plasticity and more favourable anthropometric recovery over twelve months [17]. Variability correlates with both the presence of Enterocloster harbouring an active ucd operon and ecological factors that modulate its transcriptional activity [9] [10].

Urolithin Metabotypes Classification

Urinary profiling after controlled ellagitannin intake stratifies individuals into three metabotypes [18] [17]:

- Metabotype A – exclusive production of urolithin A.

- Metabotype B – production of urolithin A, isourolithin A, and urolithin B.

- Metabotype 0 – absence of final urolithins.

Table 3 Prevalence of Urolithin Metabotypes in Selected Human Cohorts

| Population studied | Metabotype A (%) | Metabotype B (%) | Metabotype 0 (%) | Reference |

|---|---|---|---|---|

| Healthy Caucasian adults (> 30 years) | 40 | 50 | 10 | 40 |

| Postpartum Spanish women (n = 32) | 50 | 50 | 0 | 35 |

| Healthy volunteers after walnut intervention (n = 27) | 37 | 30 | 33 | 36 |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

Garcia-Muñoz C, Vaillant F (2014-12-02). "Metabolic fate of ellagitannins: implications for health, and research perspectives for innovative functional foods". Critical Reviews in Food Science and Nutrition. 54 (12): 1584–98. doi:10.1080/10408398.2011.644643. PMID 24580560. S2CID 5387712.

Cerdá B, Tomás-Barberán FA, Espín JC (January 2005). "Metabolism of antioxidant and chemopreventive ellagitannins from strawberries, raspberries, walnuts, and oak-aged wine in humans: identification of biomarkers and individual variability". Journal of Agricultural and Food Chemistry. 53 (2): 227–35. doi:10.1021/jf049144d. PMID 15656654.

Selma MV, Beltrán D, Luna MC, Romo-Vaquero M, García-Villalba R, Mira A, et al. (2017). "Isolation of Human Intestinal Bacteria Capable of Producing the Bioactive Metabolite Isourolithin A from Ellagic Acid". Frontiers in Microbiology. 8: 1521. doi:10.3389/fmicb.2017.01521. PMC 5545574. PMID 28824607.

Johanningsmeier SD, Harris GK (2011-02-28). "Pomegranate as a functional food and nutraceutical source". Annual Review of Food Science and Technology. 2 (1): 181–201. doi:10.1146/annurev-food-030810-153709. PMID 22129380.

Sánchez-González C, Ciudad CJ, Noé V, Izquierdo-Pulido M (November 2017). "Health benefits of walnut polyphenols: An exploration beyond their lipid profile". Critical Reviews in Food Science and Nutrition. 57 (16): 3373–3383.

doi:10.1080/10408398.2015.1126218. hdl:2445/99551. PMID 26713565. S2CID 19611576.

Ludwig IA, Mena P, Calani L, Borges G, Pereira-Caro G, Bresciani L, et al. (December 2015). "New insights into the bioavailability of red raspberry anthocyanins and ellagitannins" (PDF). Free Radical Biology & Medicine. 89: 758–69. doi:10.1016/j.freeradbiomed.2015.10.400. PMID 26475039.

Espín JC, Larrosa M, García-Conesa MT, Tomás-Barberán F (2013). "Biological significance of urolithins, the gut microbial ellagic Acid-derived metabolites: the evidence so far". Evidence-Based Complementary and Alternative Medicine. 2013: 270418. doi:10.1155/2013/270418. PMC 3679724. PMID 23781257.

Tomás-Barberán FA, González-Sarrías A, García-Villalba R, Núñez-Sánchez MA, Selma MV, García-Conesa MT, Espín JC (January 2017). "Urolithins, the rescue of "old" metabolites to understand a "new" concept: Metabotypes as a nexus among phenolic metabolism, microbiota dysbiosis, and host health status". Molecular Nutrition & Food Research. 61 (1): n/a. doi:10.1002/mnfr.201500901. PMID 27158799.

Tulipani S, Urpi-Sarda M, García-Villalba R, Rabassa M, López-Uriarte P, Bulló M, et al. (September 2012). "Urolithins are the main urinary microbial-derived phenolic metabolites discriminating a moderate consumption of nuts in free-living subjects with diagnosed metabolic syndrome". Journal of Agricultural and Food Chemistry. 60 (36): 8930–40. doi:10.1021/jf301509w. hdl:2445/171748. PMID 22631214. S2CID 43139238.

Seeram NP, Zhang Y, McKeever R, Henning SM, Lee RP, Suchard MA, et al. (June 2008). "Pomegranate juice and extracts provide similar levels of plasma and urinary ellagitannin metabolites in human subjects". Journal of Medicinal Food. 11 (2): 390–4. doi:10.1089/jmf.2007.650. PMC 3196216. PMID 18598186.

Mertens-Talcott SU, Jilma-Stohlawetz P, Rios J, Hingorani L, Derendorf H (November 2006). "Absorption, metabolism, and antioxidant effects of pomegranate (Punica granatum l.) polyphenols after ingestion of a standardized extract in healthy human volunteers". Journal of Agricultural and Food Chemistry. 54 (23): 8956–61. doi:10.1021/jf061674h. PMID 17090147.

González-Sarrías A, Giménez-Bastida JA, García-Conesa MT, Gómez-Sánchez MB, García-Talavera NV, Gil-Izquierdo A, et al. (March 2010). "Occurrence of urolithins, gut microbiota ellagic acid metabolites and proliferation markers expression response in the human prostate gland upon consumption of walnuts and pomegranate juice". Molecular Nutrition & Food Research. 54 (3): 311–22. doi:10.1002/mnfr.200900152. PMID 19885850.

Truchado P, Larrosa M, García-Conesa MT, Cerdá B, Vidal-Guevara ML, Tomás-Barberán FA, Espín JC (June 2012). "Strawberry processing does not affect the production and urinary excretion of urolithins, ellagic acid metabolites, in humans". Journal of Agricultural and Food Chemistry. 60 (23): 5749–54. doi:10.1021/jf203641r. PMID 22126674.

Heilman J, Andreux P, Tran N, Rinsch C, Blanco-Bose W (October 2017). "Safety assessment of Urolithin A, a metabolite produced by the human gut microbiota upon dietary intake of plant derived ellagitannins and ellagic acid". Food and Chemical Toxicology. 108 (Pt A): 289–297. doi:10.1016/j.fct.2017.07.050. PMID 28757461.

Singh A, Andreux P, Blanco-Bose W, Ryu D, Aebischer P, Auwerx J, Rinsch C (2017-07-01). "Orally administered urolithin A is safe and modulates muscle and mitochondrial biomarkers in elderly". Innovation in Aging. 1 (suppl_1): 1223–1224. doi:10.1093/geroni/igx004.4446. PMC 6183836.

"FDA GRAS notice GRN No. 791: urolithin A". US Food and Drug Administration. 20 December 2018. Retrieved 25 August 2020.

Selma MV, Romo-Vaquero M, García-Villalba R, González-Sarrías A, Tomás-Barberán FA, Espín JC (April 2016). "The human gut microbial ecology associated with overweight and obesity determines ellagic acid metabolism". Food & Function. 7 (4): 1769–74. doi:10.1039/c5fo01100k. PMID 26597167.

Landete JM (2011). "Ellagitannins, ellagic acid and their derived metabolites: A review about source, metabolism, functions and health". Food Research International. 44 (5): 1150–1160. doi:10.1016/j.foodres.2011.04.027.

García-Villalba R, Espín JC, Tomás-Barberán FA (January 2016). "Chromatographic and spectroscopic characterization of urolithins for their determination in biological samples after the intake of foods containing ellagitannins and ellagic acid". Journal of Chromatography A. 1428: 162–75. doi:10.1016/j.chroma.2015.08.044. PMID 26341594..